molecular formula C10H17ClN2O B3077878 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride CAS No. 1049713-06-5

2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride

Cat. No.: B3077878
CAS No.: 1049713-06-5
M. Wt: 216.71 g/mol
InChI Key: LHABMYCDBPTMEJ-UHFFFAOYSA-N
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Description

2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. While specific research data on this exact compound is limited, its core structure provides insights into its potential utility. The molecule features a pyridine ring linked via a methylene bridge to an amino group attached to a butanol backbone. This structure confers both hydrophilic and lipophilic properties, a profile often explored in the development of compounds that target the central nervous system (CNS), particularly G-protein-coupled receptors (GPCRs) . Research into structurally similar compounds, such as those with the pyridinylmethyl group in the 3-position, suggests potential for modulating neurological targets. Furthermore, studies on β2-adrenoceptor agonists, which share some general structural features with this compound, have demonstrated their necessity in the mechanism of certain antidepressants and have shown efficacy in alleviating neuropathic allodynia in animal models after chronic treatment . This suggests that related amino-alcohol compounds may hold value for investigative neuropharmacology. Researchers may find 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride a valuable intermediate for synthesizing more complex molecules or for probing structure-activity relationships in drug discovery campaigns.

Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c1-2-9(8-13)12-7-10-5-3-4-6-11-10;/h3-6,9,12-13H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHABMYCDBPTMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride typically involves the reaction of 2-pyridinylmethylamine with 1-butanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Functional Group Differences

The compound’s closest analogs include:

1-Butanol: A simple primary alcohol lacking the pyridinylmethylamino moiety. It is a common solvent and fermentation byproduct, contributing to "grassy" or "woody" odors in fermented products .

2-(2-Pyridinylazo)-1-naphthol: A nitrogen donor ligand used in metal ion extraction (e.g., Am/Eu separation at pH 5.5) .

PyTo (3-methyl-N,N'-bis(2-pyridinylmethyl)-1,2-benzenediamine) : A polydentate ligand for actinide/lanthanide separation .

Table 1: Key Physicochemical and Functional Properties
Compound Molecular Features Solubility Key Applications
2-[(2-Pyridinylmethyl)amino]-1-butanol HCl Pyridine, hydroxyl, ammonium groups Polar solvents (e.g., water) Potential metal coordination, pharmaceuticals
1-Butanol Primary alcohol Alcohols, ethers Solvent, aroma compound in fermentation
2-(2-Pyridinylazo)-1-naphthol Pyridine, azo, hydroxyl groups Chlorobenzene/1-butanol mix Am/Eu separation (SF = 10 at pH 5.5)
PyTo Bis-pyridinylmethyl, benzenediamine backbone Organic solvents Actinide/lanthanide extraction

Functional Group Contributions to Reactivity

  • Pyridine Ring : Enhances metal coordination capacity (e.g., via lone pairs on nitrogen), as seen in 2-(2-Pyridinylazo)-1-naphthol’s role in Am/Eu separation .
  • Hydroxyl and Ammonium Groups: Improve hydrophilicity and salt formation, contrasting with non-polar 1-butanol, which lacks such ionic character .
  • Butyl Chain: Provides lipophilicity, balancing solubility in mixed solvent systems (e.g., 1-butanol/chlorobenzene in extraction processes) .

Research Findings on Comparative Performance

  • Biological Activity: Unlike 1-butanol (a fermentation byproduct), the pyridine and ammonium groups in the target compound may confer antimicrobial or enzymatic inhibition properties, though specific studies are lacking in the provided evidence.

Limitations and Contradictions in Available Data

  • Functional Overlap: While 1-butanol and pyridine derivatives share solvent applications, their biological roles differ significantly (e.g., 1-butanol as an odorant vs. pyridine ligands in metal extraction) .

Biological Activity

Overview

2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride is a chemical compound characterized by its unique structural features, including a pyridine ring and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C10H16N2O·HCl
  • CAS Number : 1049713-06-5
  • Structure : The compound possesses a pyridine ring, which is often associated with various biological activities, making it a valuable scaffold in drug design.

The biological activity of 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups are capable of forming hydrogen bonds with active site residues. These interactions can modulate the activity of target proteins, leading to various biological effects such as enzyme inhibition and receptor binding.

Antimicrobial Properties

Research has indicated that compounds containing pyridine rings exhibit antimicrobial activities. Studies have shown that 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride may possess inhibitory effects against various bacterial strains, although specific data on its efficacy remains limited. The structural similarity to known antimicrobial agents suggests potential applications in treating bacterial infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The detailed mechanisms remain under investigation, but the presence of the pyridine ring is believed to play a crucial role in its biological activity .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride. Although comprehensive data is scarce, initial studies suggest that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability .

Table 1: Summary of Pharmacokinetic Properties

PropertyDescription
AbsorptionHigh oral bioavailability
MetabolismPrimarily hepatic
ExcretionRenal via metabolites
Half-lifeTBD (to be determined)

Toxicological Profile

Toxicological assessments have revealed some concerns regarding the safety profile of 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride. Studies indicate potential irritant effects on skin and mucous membranes at higher concentrations. However, genotoxicity assays have shown no significant mutagenic effects in bacterial models, suggesting a relatively safe profile at therapeutic doses .

Table 2: Toxicological Findings

EndpointResult
Skin IrritationObserved at high concentrations
GenotoxicityNegative in bacterial assays
NOAEL50 mg/kg body weight/day

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves stepwise reaction monitoring using techniques like thin-layer chromatography (TLC) and adjusting reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, intermediates such as pyridine derivatives (e.g., 4,5-dichloro-3-methyl-1H-pyrazole in related compounds) can be coupled with butylamine precursors under controlled conditions . Post-synthesis purification via recrystallization or column chromatography is critical, with purity validation through HPLC (≥97% area) and nitrogen content analysis .

Q. What analytical methods are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR is essential for confirming the pyridinylmethyl and butanol moieties. For instance, a conforming ¹H NMR spectrum should show signals for the pyridine ring (δ 7.2–8.5 ppm), methylene groups adjacent to the amine (δ 2.5–3.5 ppm), and the hydroxyl proton (δ 1.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Total nitrogen content (e.g., 97–102.5%) ensures stoichiometric consistency .

Q. How should researchers assess and validate the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a UV detector (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). A purity threshold of ≥97% area is standard .
  • Titration : Total nitrogen analysis via Kjeldahl method confirms amine content, with acceptable deviations ≤2.5% .
  • Melting Point : Sharp melting points within a 1–2°C range indicate high crystallinity and purity.

Advanced Research Questions

Q. What strategies can resolve contradictions between purity data from HPLC and nitrogen content analysis?

  • Methodological Answer : Discrepancies may arise from non-UV-active impurities or residual solvents. Cross-validate with:

  • LC-MS : Identifies impurities via mass fragmentation.
  • Karl Fischer Titration : Quantifies water content, which may skew nitrogen analysis.
  • Thermogravimetric Analysis (TGA) : Detects volatile residues. Adjust synthesis protocols to minimize side products (e.g., optimizing reaction time) .

Q. How does the compound’s stability vary under different storage conditions, and what experimental controls are necessary?

  • Methodological Answer : Stability studies should include:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation. Accelerated stability testing at 40°C/75% RH over 4 weeks can predict shelf life .
  • pH Sensitivity : Assess degradation in buffered solutions (pH 3–9) using HPLC. Amine hydrochloride salts are prone to hydrolysis in alkaline conditions .
  • Inert Atmosphere : Use argon/vacuum sealing to prevent oxidation of the pyridine ring .

Q. What mechanistic approaches are used to study this compound’s biological activity in neurological or pharmacological models?

  • Methodological Answer :

  • In Vitro Assays : Receptor binding studies (e.g., GABAₐ or NMDA receptors) using radioligand displacement.
  • In Vivo Models : Behavioral assays (e.g., forced swim test for antidepressants) with dose-response curves. Monitor metabolites via LC-MS/MS .
  • Molecular Docking : Computational modeling predicts interactions with target proteins (e.g., kinases or ion channels) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride

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